KadcoccineacidH
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Overview
Description
KadcoccineacidH is a naturally occurring compound isolated from the roots of the plant Kadsura coccinea. This compound belongs to the Schisandraceae family and has been traditionally used in various medicinal applications. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccineacidH involves several steps, starting from the extraction of the roots of Kadsura coccinea. The roots are typically dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is further purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity and yield of this compound for commercial applications .
Chemical Reactions Analysis
Types of Reactions
KadcoccineacidH undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert this compound into its reduced forms.
Substitution: Substitution reactions involving halogens or other nucleophiles can modify the functional groups of this compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Halogenated derivatives with modified functional groups
Scientific Research Applications
KadcoccineacidH has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammation, cancer, and oxidative stress-related diseases.
Industry: Utilized in the development of natural health products and supplements .
Mechanism of Action
KadcoccineacidH exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
KadcoccineacidH is unique compared to other similar compounds due to its specific biological activities and molecular structure. Similar compounds include:
Schisantherin R: Another lignan isolated from Kadsura coccinea with similar anti-inflammatory and antioxidant properties.
Kadsuralignan I: Exhibits similar anticancer activities but differs in its molecular structure and specific targets.
Binankadsurin A: Shares antioxidant properties but has different therapeutic applications .
Properties
Molecular Formula |
C30H44O3 |
---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(2R)-2-[(2R)-2-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]propyl]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C30H44O3/c1-17(14-20-15-18(2)27(32)33-20)21-10-12-29(6)22-8-9-25-28(4,5)26(31)11-13-30(25,7)24(22)16-23(29)19(21)3/h8,15,17,20-21,23-26,31H,3,9-14,16H2,1-2,4-7H3/t17-,20-,21-,23+,24-,25+,26-,29+,30-/m1/s1 |
InChI Key |
MYJZULRZDSHOPG-YPQAZMQZSA-N |
Isomeric SMILES |
CC1=C[C@H](OC1=O)C[C@@H](C)[C@H]2CC[C@@]3([C@H](C2=C)C[C@@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C |
Canonical SMILES |
CC1=CC(OC1=O)CC(C)C2CCC3(C(C2=C)CC4C3=CCC5C4(CCC(C5(C)C)O)C)C |
Origin of Product |
United States |
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